molecular formula C6H8N2O B1348537 2-(Pyrazin-2-yl)ethanol CAS No. 6705-31-3

2-(Pyrazin-2-yl)ethanol

Cat. No. B1348537
Key on ui cas rn: 6705-31-3
M. Wt: 124.14 g/mol
InChI Key: MHDJZGMTVSLZDB-UHFFFAOYSA-N
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Patent
US05344830

Procedure details

A mixture of 90.0 g (956 mmol) of 2-methylpyrazine and 6.4 g (212 mmol) of paraformaldehyde was heated in a stainless steel autoclave at 165° C. for 5 hours, The residue was distilled under iced aspirator pressure (ca. 10 mmHg) to yield 8.28 g (32%) of a light pink oil.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:8]=[O:9]>>[OH:9][CH2:8][CH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC1=NC=CN=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
C=O
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under iced aspirator pressure (ca. 10 mmHg)

Outcomes

Product
Name
Type
product
Smiles
OCCC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.28 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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